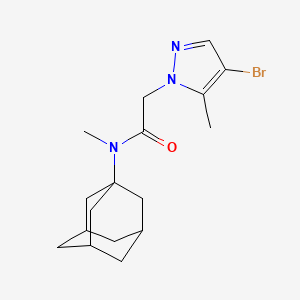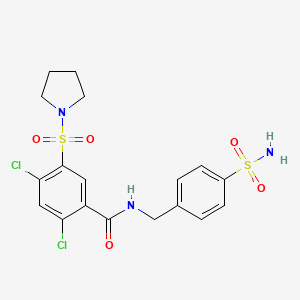
2,4-dichloro-5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminobenzyl group, dichlorobenzene, and pyrrolidinylsulfonyl moieties. Its molecular formula is C17H18Cl2N2O4S2, and it is known for its potential in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Aminosulfonylbenzyl Intermediate: This step involves the reaction of 4-aminobenzylamine with sulfonyl chloride under basic conditions to form the aminosulfonylbenzyl intermediate.
Introduction of the Dichlorobenzene Moiety: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to introduce the dichlorobenzene moiety.
Addition of the Pyrrolidinylsulfonyl Group: Finally, the compound is treated with pyrrolidine and sulfonyl chloride to add the pyrrolidinylsulfonyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.
Scientific Research Applications
N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(Aminosulfonyl)benzyl]acetamide
- N-(1-Naphthyl)ethylenediamine dihydrochloride
Uniqueness
N-[4-(Aminosulfonyl)benzyl]-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichloro and pyrrolidinylsulfonyl moieties provide distinct properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19Cl2N3O5S2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2,4-dichloro-5-pyrrolidin-1-ylsulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H19Cl2N3O5S2/c19-15-10-16(20)17(30(27,28)23-7-1-2-8-23)9-14(15)18(24)22-11-12-3-5-13(6-4-12)29(21,25)26/h3-6,9-10H,1-2,7-8,11H2,(H,22,24)(H2,21,25,26) |
InChI Key |
DUBSZYFJXPEPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



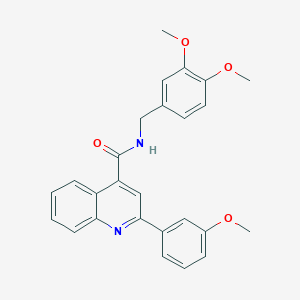
![4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B10971528.png)
![methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10971530.png)
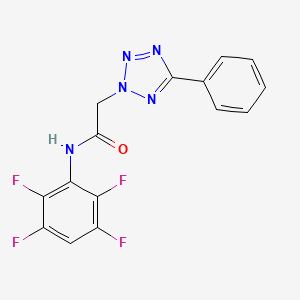

![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B10971566.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)
![Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971572.png)
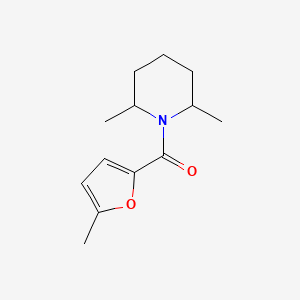
![3-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971581.png)
![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
